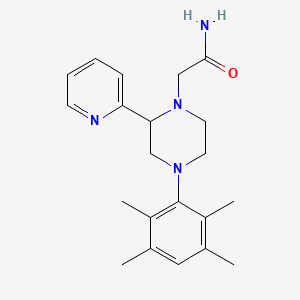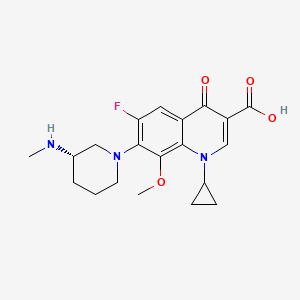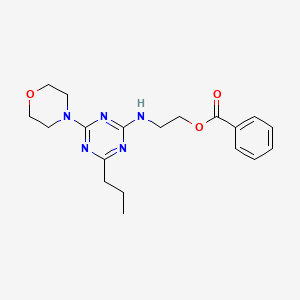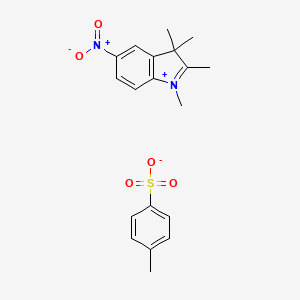
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentanamide backbone with additional functional groups that enhance its reactivity and utility in chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, followed by selective functionalization and deprotection steps. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for protecting amino groups and various catalysts for facilitating specific reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amides and substituted pentanamides, such as:
Pentanamide: A simpler analog with fewer functional groups.
N-Substituted Pentanamides: Compounds with various substituents on the nitrogen atom, offering different reactivity and properties.
Uniqueness
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise interactions with molecular targets are required .
Eigenschaften
CAS-Nummer |
88018-50-2 |
|---|---|
Molekularformel |
C23H33ClN2O |
Molekulargewicht |
389.0 g/mol |
IUPAC-Name |
N-[(dibenzylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C23H32N2O.ClH/c1-4-19(3)22(5-2)23(26)24-18-25(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21;/h6-15,19,22H,4-5,16-18H2,1-3H3,(H,24,26);1H |
InChI-Schlüssel |
FVCIYWWZIACUGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC)C(=O)NCN(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


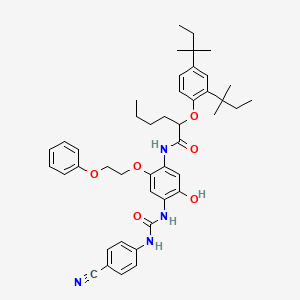
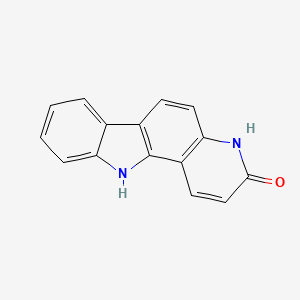
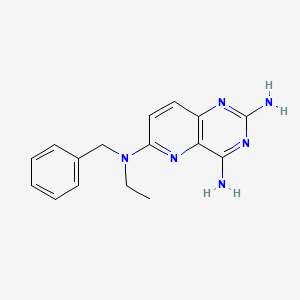
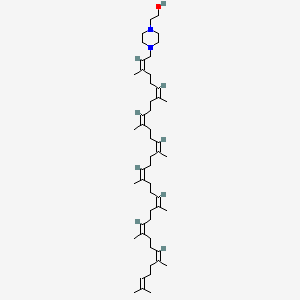


![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
